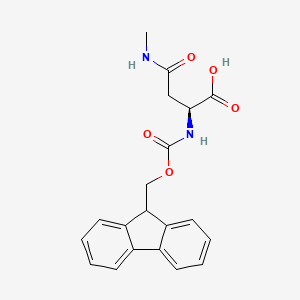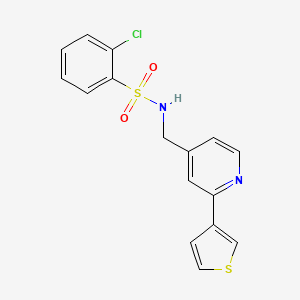
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to have a wide range of applications in scientific research, particularly in the field of drug discovery. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide plays a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, demonstrating its significance in organic syntheses (Kurosawa, Kan, & Fukuyama, 2003). Additionally, its utility extends to the synthesis of quinazoline derivatives, aiming to explore pharmacological and structure-activity relationships (Rahman et al., 2014).
Chemical Transformations
- The compound is also involved in versatile chemical transformations. It has been found effective in alkylation processes and protecting amine groups, offering a wide range of applications in chemical synthesis (Fukuyama, Jow, & Cheung, 1995). Its role in the cleavage of nitrobenzenesulfonyl group from aliphatic amines highlights its significance in specific chemical reactions (Zanoni & Stradiotto, 1991).
Antimalarial/Anticancer Activities
- Research has explored its potential in antimalarial and anticancer activities. For instance, studies have indicated that compounds like 4-methoxyphenyl 4-nitrobenzenesulfonate exhibit significant antimalarial properties, though their effectiveness against cancer cells varies (Betts et al., 2006). Additionally, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for bacterial biofilm inhibition and cytotoxicity, indicating their potential in antimicrobial and anticancer research (Abbasi et al., 2020).
Photophysical Properties
- The photophysical properties of compounds related to N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide have been studied, particularly in surface-enhanced Raman scattering (SERS). These studies contribute to the understanding of photochemical decomposition reactions, which is significant in the field of photophysics (Franzke & Wokaun, 1992).
Electrochemical Applications
- Electrochemical studies involving N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide derivatives have been conducted. These studies focus on the electrocatalytic activity and sensing capabilities of these compounds, which is important in the development of sensors and electrochemical analysis tools (Xue et al., 2014).
Molecular and Structural Studies
- The compound's derivatives have been subject to molecular and structural characterizations, offering insights into their potential applications in various fields, including drug design and material science (Murthy et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, potentially involving free radical reactions .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
Similar compounds have been studied using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .
Result of Action
Similar compounds have been shown to have strong electronic characteristics and meet the admet and drug-likeness requirements .
Action Environment
Similar compounds have been shown to be influenced by their environment, including the presence of other molecules and conditions such as temperature and ph .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-12-7-5-10(6-8-12)14-21(18,19)13-4-2-3-11(9-13)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEAQAMNXXRBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)
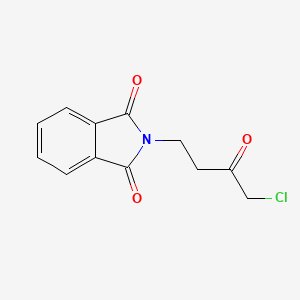
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)

![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
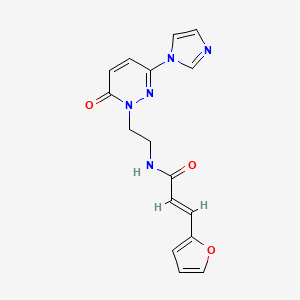
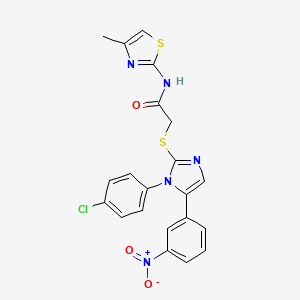
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
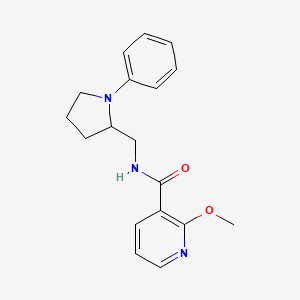
![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
